molecular formula C25H30N2O3 B3868559 N,N'-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)

N,N'-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)

Cat. No.: B3868559
M. Wt: 406.5 g/mol
InChI Key: YYEAYEJYWWZDBL-BUHFOSPRSA-N
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Description

N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) is a complex organic compound characterized by its unique structure, which includes a 3-oxoprop-1-ene-1,3-diyl linkage between two benzene rings, each substituted with a 2,2-dimethylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) typically involves the following steps:

    Formation of the 3-oxoprop-1-ene-1,3-diyl linkage: This can be achieved through a condensation reaction between an aldehyde and a ketone, using a base catalyst such as sodium hydroxide.

    Attachment of benzene rings: The benzene rings can be introduced through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Substitution with 2,2-dimethylpropanamide groups: This step involves the reaction of the intermediate compound with 2,2-dimethylpropanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the structure and function of biological macromolecules.

    Industry: The compound could be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism by which N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)
  • N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-4,1-diyl}bis(2,2-dimethylpropanamide)
  • N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-2,1-diyl}bis(2,2-dimethylpropanamide)

Uniqueness

The uniqueness of N,N’-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide) lies in its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[3-[(E)-3-[3-(2,2-dimethylpropanoylamino)phenyl]-3-oxoprop-1-enyl]phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-24(2,3)22(29)26-19-11-7-9-17(15-19)13-14-21(28)18-10-8-12-20(16-18)27-23(30)25(4,5)6/h7-16H,1-6H3,(H,26,29)(H,27,30)/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEAYEJYWWZDBL-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)
Reactant of Route 2
Reactant of Route 2
N,N'-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)
Reactant of Route 3
Reactant of Route 3
N,N'-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)
Reactant of Route 4
Reactant of Route 4
N,N'-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)
Reactant of Route 5
N,N'-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)
Reactant of Route 6
N,N'-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)

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